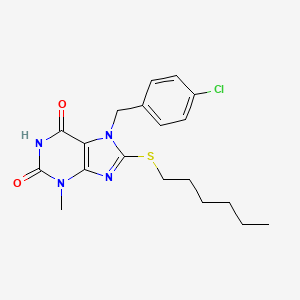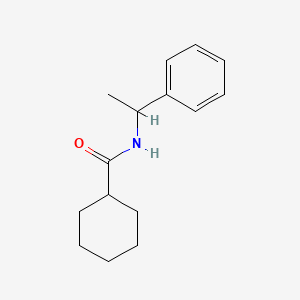![molecular formula C17H15Br2N3OS B11993799 3-bromo-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzohydrazide hydrobromide](/img/structure/B11993799.png)
3-bromo-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzohydrazide hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-BROMO-BENZOIC ACID (4-P-TOLYL-3H-THIAZOL-2-YLIDENE)-HYDRAZIDE, HYDROBROMIDE is a complex organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-BENZOIC ACID (4-P-TOLYL-3H-THIAZOL-2-YLIDENE)-HYDRAZIDE, HYDROBROMIDE typically involves the following steps:
Formation of 3-BROMO-BENZOIC ACID: This can be achieved through the bromination of benzoic acid using bromine in the presence of a catalyst.
Synthesis of 4-P-TOLYL-3H-THIAZOL-2-YLIDENE: This intermediate can be synthesized through a multi-step process involving the reaction of p-toluidine with carbon disulfide and subsequent cyclization.
Hydrazide Formation: The final step involves the reaction of 3-BROMO-BENZOIC ACID with the thiazole intermediate in the presence of hydrazine hydrate to form the hydrazide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in various substituted benzoic acid derivatives.
科学的研究の応用
3-BROMO-BENZOIC ACID (4-P-TOLYL-3H-THIAZOL-2-YLIDENE)-HYDRAZIDE, HYDROBROMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and hydrazide moiety are key functional groups that contribute to its biological activity. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3-BROMO-BENZOIC ACID HYDRAZIDE: A simpler hydrazide derivative with similar reactivity.
4-P-TOLYL-3H-THIAZOL-2-YLIDENE-HYDRAZIDE: Lacks the bromine atom but shares the thiazole and hydrazide moieties.
BENZOIC ACID DERIVATIVES: Various substituted benzoic acids with different functional groups.
Uniqueness
The uniqueness of 3-BROMO-BENZOIC ACID (4-P-TOLYL-3H-THIAZOL-2-YLIDENE)-HYDRAZIDE, HYDROBROMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromine atom and the thiazole ring makes it a versatile compound for various applications.
特性
分子式 |
C17H15Br2N3OS |
|---|---|
分子量 |
469.2 g/mol |
IUPAC名 |
3-bromo-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzohydrazide;hydrobromide |
InChI |
InChI=1S/C17H14BrN3OS.BrH/c1-11-5-7-12(8-6-11)15-10-23-17(19-15)21-20-16(22)13-3-2-4-14(18)9-13;/h2-10H,1H3,(H,19,21)(H,20,22);1H |
InChIキー |
GZFIRKVKOKDASD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NNC(=O)C3=CC(=CC=C3)Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11993722.png)
![Diethyl 3-methyl-5-{[2,2,2-trichloro-1-(propanoylamino)ethyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B11993733.png)

![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11993746.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993751.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993771.png)

![ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11993789.png)
![[7,9-Dichloro-2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methoxyphenyl)methanone](/img/structure/B11993794.png)
![Methyl 3-[(4-butylphenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11993797.png)

![9-Bromo-5-methyl-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11993804.png)

